3-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a 2,4-dimethylphenyl group attached to the pyrazole ring and an aldehyde functional group at the 4-position of the pyrazole ring
Mechanism of Action
Target of Action
For instance, the compound Amitraz, which has a similar structure, is known to interact with alpha-adrenergic receptors and octopamine receptors in the central nervous system .
Mode of Action
It’s worth noting that similar compounds like amitraz exert their effects through alpha-adrenergic agonist activity, interaction with octopamine receptors of the central nervous system, and inhibition of monoamine oxidases and prostaglandin synthesis .
Biochemical Pathways
For example, Amitraz, a structurally similar compound, is known to affect the alpha-adrenergic signaling pathway .
Result of Action
Similar compounds like amitraz have been found to cause overexcitation, leading to paralysis and death in insects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 2,4-dimethylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3).
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic reagents such as halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3)
Major Products Formed
Oxidation: 3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid
Reduction: 3-(2,4-Dimethylphenyl)-1H-pyrazole-4-methanol
Substitution: Various substituted pyrazole derivatives depending on the electrophile used
Scientific Research Applications
3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde: Similar structure but with the aldehyde group at the 5-position.
3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid: Oxidized form with a carboxylic acid group instead of an aldehyde.
3-(2,4-Dimethylphenyl)-1H-pyrazole-4-methanol: Reduced form with a primary alcohol group instead of an aldehyde.
Uniqueness
3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the specific positioning of the aldehyde group on the pyrazole ring, which can influence its reactivity and interactions with other molecules. This unique structure allows for specific chemical modifications and applications that may not be possible with other similar compounds.
Properties
IUPAC Name |
5-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-3-4-11(9(2)5-8)12-10(7-15)6-13-14-12/h3-7H,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRBPFXGBKWPAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=NN2)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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